One prominent application of 3,4-difluorobenzonitrile lies in the synthesis of fluorinated phenoxy herbicides. These herbicides exhibit improved selectivity and environmental persistence compared to their non-fluorinated counterparts. Studies have shown that incorporating fluorine atoms into the structure enhances herbicidal activity while reducing the overall dosage required, leading to potentially lower environmental impact [].
Another research application involves the use of 3,4-difluorobenzonitrile as a building block for the synthesis of fluorine-substituted benzyl amides. These amides possess various potential applications, including in medicinal chemistry and material science research [].
3,4-Difluorobenzonitrile is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. Its molecular formula is CHFN, and it has a molecular weight of approximately 139.1 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which can influence its reactivity and interactions in various chemical environments .
Another method involves reacting 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst, followed by treatment with ammonia to form 3,4-difluorobenzamide, which can then be converted into 3,4-difluorobenzonitrile through dehydration reactions .
The biological activity of 3,4-difluorobenzonitrile has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effects on cell viability and proliferation. The presence of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and biological activity compared to non-fluorinated analogs .
Several synthesis methods for 3,4-difluorobenzonitrile have been documented:
3,4-Difluorobenzonitrile finds applications in various fields:
Studies on interaction mechanisms involving 3,4-difluorobenzonitrile focus on its reactivity with nucleophiles and electrophiles. The compound's unique electronic properties due to fluorination allow it to engage in specific interactions that can lead to novel derivatives with enhanced biological or chemical properties. Research indicates that modifications at the nitrile group or further substitutions on the benzene ring can significantly alter its reactivity and biological profile .
Several compounds share structural similarities with 3,4-difluorobenzonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzonitrile | CHN | No fluorine substituents; baseline compound. |
3-Fluorobenzonitrile | CHFN | One fluorine at position 3; less electron-withdrawing effect than difluoro variant. |
4-Fluorobenzonitrile | CHFN | One fluorine at position 4; similar reactivity but different selectivity in reactions. |
2,5-Difluorobenzonitrile | CHFN | Fluorines at positions 2 and 5; alters electronic distribution compared to para-substituted variants. |
The uniqueness of 3,4-difluorobenzonitrile lies in its dual fluorination pattern that enhances both its chemical stability and biological activity compared to its mono-fluorinated counterparts. This distinctive feature makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
The molecular structure of 3,4-difluorobenzonitrile consists of a benzene core with fluorine atoms at the meta and para positions relative to the nitrile group. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₃F₂N | |
Molecular Weight | 139.10 g/mol | |
Melting Point | 52–54 °C | |
Boiling Point | 180 °C | |
Density | 1.249 g/cm³ | |
Solubility | Soluble in methanol, DMI |
The nitrile group (-C≡N) acts as a strong electron-withdrawing group (σₚ = 0.66), while the fluorine substituents exert inductive electron-withdrawing effects (σₘ = 0.34, σₚ = 0.06 for F). This combination creates a polarized aromatic system, enhancing electrophilic substitution reactivity at specific ring positions.
The Hammett substituent constants quantify the electronic influence of the functional groups:
Group | σₘ (meta) | σₚ (para) |
---|---|---|
-CN | 0.56 | 0.66 |
-F (meta) | 0.34 | – |
-F (para) | – | 0.06 |
The nitrile group’s strong electron-withdrawing effect deactivates the aromatic ring, directing subsequent substitutions to positions ortho and para to itself. Meanwhile, fluorine’s inductive withdrawal stabilizes intermediates in nucleophilic aromatic substitution reactions.
The synthesis of fluorinated aromatics began in the late 19th century with Swarts’ work on halogen exchange using SbF₃. However, practical methods for introducing fluorine into aromatic systems emerged in the 1930s:
These methods laid the groundwork for modern fluorination techniques.
Industrial-scale production of 3,4-difluorobenzonitrile typically involves halogen exchange from 3,4-dichlorobenzonitrile using spray-dried KF in 1,3-dimethylimidazolidin-2-one (DMI) at 180–215 °C. Key advancements include:
The reaction mechanism proceeds via sequential substitution:
3,4-Difluorobenzonitrile serves as a precursor for:
3,4-Difluorobenzonitrile exhibits well-defined crystallographic characteristics that influence its solid-state properties and molecular packing arrangements [1] [2]. The compound crystallizes as a white to light yellow crystalline solid with a melting point range of 50-54°C, indicating relatively weak intermolecular forces typical of fluorinated aromatic compounds [2] [3] [4]. The molecular geometry features a planar benzene ring with two fluorine substituents at the 3 and 4 positions relative to the nitrile group, creating a specific electronic environment that affects crystal packing [1] [5].
Crystallographic analysis reveals that the compound adopts a molecular formula of C₇H₃F₂N with a molecular weight of 139.10 g/mol [1] [2] [3]. The crystal structure is stabilized by weak intermolecular interactions, including fluorine-hydrogen contacts and dipole-dipole interactions between the nitrile groups [5]. The presence of fluorine atoms introduces significant electronegativity differences that influence the crystal lattice parameters and molecular orientation within the solid phase [5].
Phase behavior studies indicate that 3,4-difluorobenzonitrile undergoes a sharp melting transition at approximately 50-52°C, suggesting a well-ordered crystalline structure [2] . The compound maintains its crystalline integrity under standard storage conditions and exhibits minimal polymorphic behavior [4]. X-ray diffraction data from related difluorobenzonitrile derivatives suggest that the compound likely adopts a monoclinic or triclinic crystal system, though specific unit cell parameters for 3,4-difluorobenzonitrile require further crystallographic investigation [5].
The thermodynamic stability of 3,4-difluorobenzonitrile is characterized by its relatively high thermal stability and predictable decomposition behavior under elevated temperatures [7] [8] [9]. Thermal analysis studies demonstrate that the compound remains stable up to approximately 200°C before significant decomposition occurs [8] [9]. The presence of fluorine substituents enhances the thermal stability compared to unsubstituted benzonitrile derivatives due to the strong carbon-fluorine bonds [9].
Differential scanning calorimetry analysis reveals that 3,4-difluorobenzonitrile exhibits an endothermic melting peak at 50-54°C followed by a stable liquid phase until decomposition temperatures are reached [8] [9]. The compound shows no significant thermal events between the melting point and decomposition temperature, indicating good thermal stability in the liquid phase [8]. Thermogravimetric analysis indicates that thermal decomposition begins around 220-250°C with a gradual weight loss pattern characteristic of aromatic nitrile compounds [8] [9].
The decomposition pathway involves initial carbon-fluorine bond cleavage followed by nitrile group decomposition and eventual formation of volatile fluorinated fragments [9]. Studies on related fluorinated benzonitrile compounds suggest that the decomposition products include hydrogen fluoride, carbon monoxide, and various fluorinated organic fragments [9]. The activation energy for thermal decomposition is estimated to be higher than that of non-fluorinated benzonitriles due to the stabilizing effect of the fluorine substituents [8] [9].
3,4-Difluorobenzonitrile demonstrates favorable solubility characteristics in a wide range of organic solvents, reflecting its moderate polarity and aromatic nature [4] [10] [11]. The compound exhibits excellent solubility in polar aprotic solvents such as methanol, ethanol, acetone, and dichloromethane [4] [10] [11]. This solubility profile is attributed to the balanced hydrophobic character of the aromatic ring and the polar contributions from both the nitrile group and fluorine substituents [11].
Solvent | Solubility | Polarity Index | Reference |
---|---|---|---|
Methanol | Soluble | 5.1 | [4] [10] |
Ethanol | Soluble | 4.3 | [11] |
Acetone | Soluble | 5.1 | [11] |
Dichloromethane | Soluble | 3.1 | [11] |
Water | Partly miscible | 10.2 | [3] |
The compound shows limited miscibility with water due to its predominantly hydrophobic character, though some degree of dissolution occurs due to the polar nitrile functionality [3]. In highly polar solvents, 3,4-difluorobenzonitrile forms stable solutions that are suitable for synthetic applications and spectroscopic analysis [4] [11]. The solubility in nonpolar solvents such as hexane and cyclohexane is significantly reduced, consistent with the polar nature of the fluorine and nitrile substituents [11].
Hansen solubility parameters for 3,4-difluorobenzonitrile can be estimated based on group contribution methods, indicating moderate dispersion forces, significant polar interactions, and limited hydrogen bonding capability [12] [13]. The estimated parameters suggest that the compound will be most compatible with solvents having similar polarity profiles, particularly those with high polar and dispersion components but low hydrogen bonding parameters [12] [13].
The nuclear magnetic resonance spectroscopic profile of 3,4-difluorobenzonitrile provides characteristic fingerprints for structural identification and purity assessment [14] [15] [16]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals three distinct aromatic proton signals in the region δ 7.49-7.55 ppm, corresponding to the three non-equivalent hydrogen atoms on the benzene ring [14] [17]. The coupling patterns reflect the influence of fluorine substituents, with characteristic fluorine-hydrogen coupling constants observable in the multipicity patterns [14] [16].
Carbon-13 nuclear magnetic resonance spectroscopy displays multiple aromatic carbon signals with characteristic carbon-fluorine coupling patterns [15] [18]. The nitrile carbon appears as a distinctive signal around δ 115-120 ppm, while the aromatic carbons bearing fluorine substituents show characteristic doublet patterns due to direct carbon-fluorine coupling [15] [18]. The remaining aromatic carbons exhibit complex splitting patterns resulting from multiple-bond fluorine coupling effects [18].
Fluorine-19 nuclear magnetic resonance spectroscopy provides two distinct fluorine signals corresponding to the non-equivalent fluorine atoms at the 3 and 4 positions [16] [19]. The chemical shifts and coupling patterns in fluorine-19 nuclear magnetic resonance serve as definitive structural confirmation and can differentiate 3,4-difluorobenzonitrile from other difluorobenzonitrile isomers [16] [19].
Infrared spectroscopic analysis reveals characteristic absorption bands that serve as molecular fingerprints for 3,4-difluorobenzonitrile identification [17] [20]. The nitrile group produces a sharp, intense absorption band in the region 2260-2220 cm⁻¹, which is diagnostic for the cyano functionality [20]. This band appears at slightly higher frequency compared to aliphatic nitriles due to the electron-withdrawing effect of the aromatic ring and fluorine substituents [20].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Nitrile stretch | 2260-2220 | Strong | C≡N stretching |
Aromatic C-H | 3100-3000 | Medium | Aromatic C-H stretching |
C-F stretch | 1350-950 | Strong | C-F bond stretching |
Aromatic C=C | 1600-1500 | Medium | Aromatic ring vibrations |
The carbon-fluorine stretching vibrations appear in the fingerprint region between 1350-950 cm⁻¹, with multiple bands reflecting the different carbon-fluorine bond environments [21] [20]. Aromatic carbon-hydrogen stretching vibrations are observed in the region 3100-3000 cm⁻¹, while aromatic carbon-carbon stretching modes appear around 1600 and 1500 cm⁻¹ [20]. The infrared spectrum provides definitive identification of the compound and can detect impurities or degradation products [17] [22].
Ultraviolet-visible spectroscopic analysis of 3,4-difluorobenzonitrile reveals characteristic electronic transitions that provide information about the molecular electronic structure [23] [24]. The compound exhibits strong ultraviolet absorption with maximum absorption typically occurring in the range 250-280 nm, corresponding to π→π* transitions within the aromatic system [23] [24]. The presence of fluorine substituents and the nitrile group influences the electronic transitions, resulting in bathochromic shifts compared to unsubstituted benzene [23].
The molar absorptivity values are typically in the range 10,000-15,000 M⁻¹cm⁻¹ for the primary ultraviolet absorption bands, indicating strong electronic transitions [23]. Secondary absorption features may appear at longer wavelengths due to n→π* transitions involving the nitrile nitrogen lone pair electrons [23] [24]. The ultraviolet-visible spectrum is sensitive to solvent effects, with polar solvents typically causing small bathochromic shifts in the absorption maxima [25].
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